2-(2-methoxyethyl)-1-oxo-N-(4-(thiophen-2-yl)thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
2-(2-methoxyethyl)-1-oxo-N-(4-(thiophen-2-yl)thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a thiophene ring, and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethyl)-1-oxo-N-(4-(thiophen-2-yl)thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and thiophene intermediates, followed by their coupling with the isoquinoline derivative. Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethyl)-1-oxo-N-(4-(thiophen-2-yl)thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions are often performed at lower temperatures in the presence of a suitable solvent .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to various derivatives with modified functional groups .
Scientific Research Applications
2-(2-methoxyethyl)-1-oxo-N-(4-(thiophen-2-yl)thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the presence of the thiazole and thiophene rings, which are known for their biological activities
Materials Science: The unique structural features of the compound make it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethyl)-1-oxo-N-(4-(thiophen-2-yl)thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness
2-(2-methoxyethyl)-1-oxo-N-(4-(thiophen-2-yl)thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is unique due to its combination of a thiazole ring, a thiophene ring, and an isoquinoline moiety. This structural complexity provides a diverse range of chemical reactivity and potential biological activities, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C20H17N3O3S2 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-1-oxo-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C20H17N3O3S2/c1-26-9-8-23-11-15(13-5-2-3-6-14(13)19(23)25)18(24)22-20-21-16(12-28-20)17-7-4-10-27-17/h2-7,10-12H,8-9H2,1H3,(H,21,22,24) |
InChI Key |
PRXHAUSOKBNZDF-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NC(=CS3)C4=CC=CS4 |
Origin of Product |
United States |
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